molecular formula C18H16O2 B11853715 3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one

3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one

Cat. No.: B11853715
M. Wt: 264.3 g/mol
InChI Key: YLXPRVOVXVKXAZ-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one is a complex organic compound characterized by its unique spiro structure, which includes a naphthalene ring fused to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one typically involves the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative, which can be achieved through various methods, including Friedel-Crafts acylation.

    Spiro Formation: The naphthalene derivative is then subjected to conditions that promote the formation of the spiro structure. This often involves the use of a strong base and an epoxide precursor.

    Final Cyclization: The final step involves cyclization to form the oxirane ring, completing the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Diols.

    Substitution: Halogenated derivatives, alkylated products, and other substituted compounds.

Scientific Research Applications

3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, metabolic processes, and other cellular functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tris(o-tolyl)phosphine: An organophosphorus compound with similar structural features but different chemical properties and applications.

    3-(p-Tolyl)propionic acid: Another compound with a p-tolyl group, used in different contexts.

Uniqueness

3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

3-(4-methylphenyl)spiro[3,4-dihydronaphthalene-2,2'-oxirane]-1-one

InChI

InChI=1S/C18H16O2/c1-12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)17(19)18(16)11-20-18/h2-9,16H,10-11H2,1H3

InChI Key

YLXPRVOVXVKXAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=CC=CC=C3C(=O)C24CO4

Origin of Product

United States

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